molecular formula C13H13N5O3 B2978474 2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide CAS No. 1209910-75-7

2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Cat. No.: B2978474
CAS No.: 1209910-75-7
M. Wt: 287.279
InChI Key: RCPGMEVVUQIESS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide (CAS 1209910-75-7) is a synthetic heterocyclic compound with a molecular formula of C13H13N5O3 and a molecular weight of 287.28 g/mol . Its structure integrates a 2,5-dimethylfuran carboxamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 1-methylpyrazole unit . This unique and complex architecture confers distinct electronic and steric properties, making it a compelling candidate for exploration in medicinal chemistry and materials science . A primary area of research for this compound is in oncology. Compounds based on the 1,3,4-oxadiazole scaffold, a key feature of this molecule, are under intensive investigation for their anticancer potential . These scaffolds are known to exhibit their antiproliferative effects through diverse mechanisms, including the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The hybrid structure, combining oxadiazole, pyrazole, and furan pharmacophores, is designed to target multiple pathways, positioning it as a valuable tool for probing biochemical mechanisms and developing novel therapeutic strategies . This product is intended for research purposes only and is not for human or veterinary diagnostics or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-7-6-9(8(2)20-7)11(19)14-13-16-15-12(21-13)10-4-5-18(3)17-10/h4-6H,1-3H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPGMEVVUQIESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=NN(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This can be done by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, with appropriate furan derivatives.

    Formation of the carboxamide group: This can be achieved by reacting the furan derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the furan ring.

    Reduction: Reduction reactions can target the oxadiazole or pyrazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the furan ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

This compound is a synthetic organic compound featuring a furan ring substituted with a carboxamide group, a pyrazole ring, and an oxadiazole ring. It belongs to the class of heterocyclic compounds and has a molecular formula of C13H13N5O3C_{13}H_{13}N_{5}O_{3} and a molecular weight of approximately 287.28 g/mol. This compound's unique combination of heterocyclic rings gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

This compound is a synthetic organic compound characterized by its unique heterocyclic structure. The compound incorporates a furan ring, a pyrazole moiety, and an oxadiazole ring, which contribute to its potential biological activities.

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

The compound is being explored for its anticancer properties, and its potential mechanisms of action are under investigation.

Disclaimer

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthesis : The target compound’s synthesis may face challenges in oxadiazole ring formation, requiring optimization beyond the EDCI/HOBt method used for 3a–3e.
  • Limitations : Direct comparisons are hindered by the absence of data on the target compound’s physical properties and bioactivity.

Biological Activity

2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a synthetic organic compound characterized by its unique heterocyclic structure. The compound incorporates a furan ring, a pyrazole moiety, and an oxadiazole ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5O3C_{13}H_{13}N_{5}O_{3}, with a molecular weight of approximately 287.28 g/mol. The structural components include:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Oxadiazole Ring : Known for its role in biological activity and interaction with various biological targets.
  • Pyrazole Moiety : Often associated with pharmacological effects, particularly in anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-diketones.
  • Synthesis of the Oxadiazole Ring : Reaction of hydrazides with carboxylic acids or derivatives.
  • Coupling with the Furan Ring : Utilizing coupling reactions like Suzuki or Heck reactions.
  • Formation of the Carboxamide Group : Reaction with amines under suitable conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, related oxadiazole derivatives showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
CompoundCell LineIC50 Value (µM)
2,5-dimethyl-N-(5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamideMCF-70.65
Related Oxadiazole DerivativeSK-MEL-20.75

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Enzyme Interaction : The compound may modulate enzyme activity linked to cancer progression.
  • Induction of Apoptosis : Studies indicate that compounds similar to this one can induce apoptosis in cancer cells through activation of p53 pathways and caspase cleavage .
  • Molecular Docking Studies : These studies suggest strong interactions between the compound and specific protein targets involved in cancer cell survival.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of an oxadiazole derivative structurally similar to our compound against several cancer cell lines. The results indicated a significant reduction in cell viability across multiple test subjects:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Study 2: Structure Activity Relationship (SAR)

Research into the structure activity relationship revealed that modifications to the oxadiazole ring can enhance biological activity significantly. For example, substituents on the pyrazole ring were found to increase cytotoxicity against specific cancer types .

Q & A

Q. What are the optimized synthetic protocols for 2,5-dimethyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a furan-3-carboxamide derivative with a functionalized 1,3,4-oxadiazole moiety. Key steps include:

  • Solvent and Base Selection : Use polar aprotic solvents like DMF with K₂CO₃ to facilitate nucleophilic substitution. For example, K₂CO₃ (1.2 mmol) in DMF achieved a 68% yield in analogous oxadiazole-thiol alkylation reactions .
  • Temperature Control : Room-temperature stirring (20–25°C) minimizes side reactions, as seen in the synthesis of related pyrazole-oxadiazole hybrids .
  • Purification : Employ preparative TLC (e.g., PE:EA = 8:1) followed by recrystallization (ethanol/chloroform) to isolate high-purity crystals (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H-NMR (400–600 MHz, CDCl₃/DMSO-d₆) to identify key protons, such as methyl groups (δ 2.42–2.66 ppm) and aromatic/heterocyclic protons (δ 7.21–8.12 ppm). Compare integrations with theoretical values .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 403–437 for analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect functional groups like amides (1636–1640 cm⁻¹) and nitriles (2230 cm⁻¹) .

Q. How can researchers design preliminary biological activity screenings for this compound?

Methodological Answer:

  • In vitro Assays : Test against enzyme targets (e.g., kinase inhibition) or microbial strains using standardized protocols. For example, evaluate IC₅₀ values via fluorescence-based enzymatic assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Monitor viability after 48-hour exposure .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenated aryl groups, alkyl chains) on the pyrazole or oxadiazole rings. For example, replacing methyl with trifluoromethyl improved activity in related compounds .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical moieties. A 4-fluorophenyl substitution increased antimicrobial potency by 40% in a study .
  • Data Correlation : Use statistical tools (e.g., linear regression) to link electronic (Hammett σ) or steric parameters with activity trends .

Q. What computational strategies are effective for predicting binding modes or target interactions?

Methodological Answer:

  • Molecular Docking : Employ software like AutoDock Vina to dock the compound into protein active sites (e.g., COX-2 or EGFR). Use PyMol for visualization .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding .
  • Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bonds with oxadiazole nitrogen) to guide analog design .

Q. How can contradictory bioactivity data from different studies be resolved?

Methodological Answer:

  • Purity Verification : Re-analyze compounds via HPLC (>98% purity) to rule out impurities. For example, TLC discrepancies in a study were traced to incomplete purification .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C). A reported 20% variability in IC₅₀ was resolved by controlling incubation time .
  • Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) to identify consensus activity ranges .

Q. What advanced structural elucidation techniques are recommended for resolving crystallographic ambiguities?

Methodological Answer:

  • Single-Crystal XRD : Resolve molecular geometry using Cu-Kα radiation (λ = 1.5418 Å). For example, a related pyrazole-oxadiazole hybrid showed a dihedral angle of 15.2° between rings .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (mean Δ = 0.004 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

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